Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a halogenated aromatic ring (3-chloro-4-fluorophenyl) and a hydroxy group at the β-position of the propanoate backbone. The ester group enhances solubility in organic solvents, while the hydroxy group enables hydrogen bonding and participation in stereoselective reactions. Its halogen substituents influence electronic and steric properties, modulating reactivity and interactions in catalytic processes .
Properties
Molecular Formula |
C11H12ClFO3 |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
PVAVSJGQGOXALE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Hydroxy Group Influence
- Target Compound : The β-hydroxy group enables hydrogen bonding and participation in asymmetric catalysis (e.g., kinetic resolution via lipases). Derivatives like Mosher’s esters are used for absolute configuration determination .
- Ethyl 3-(3-chloro-2,4-difluorophenyl)propanoate: Absence of the hydroxy group eliminates hydrogen bonding, reducing polarity and altering solubility in polar solvents .
Halogen Effects
- Electron-Withdrawing Substituents: The 4-nitrophenyl analogue (4-NO₂) exhibits higher polarity and reactivity in nucleophilic substitutions compared to the target compound’s 4-F group .
- Steric Effects : The 2,6-dichlorophenyl derivative experiences significant steric hindrance, limiting substrate accessibility in enzymatic reactions .
Amino vs. Hydroxy Functionality
Characterization Methods
Biological Activity
Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂ClFO₃
- Molecular Weight : 246.66 g/mol
- Functional Groups : Hydroxy (-OH), chloro (Cl), and fluoro (F) substituents on the phenyl ring.
The presence of both chloro and fluoro groups enhances the compound's reactivity and binding affinity to various biological targets, making it a candidate for medicinal chemistry applications.
This compound interacts with specific molecular targets, such as enzymes and receptors. The unique substituents improve its selectivity and affinity, allowing it to modulate biochemical pathways effectively. This modulation can lead to therapeutic effects in various disease contexts.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug development targeting metabolic pathways.
- Cytotoxicity : In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |
Case Study: Enzyme Interaction
In a study examining the interaction of this compound with alcohol dehydrogenase, the compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent in conditions where alcohol metabolism plays a role. The study utilized various concentrations to assess the IC50 values, revealing promising results for further development .
Synthesis and Applications
The synthesis typically involves the esterification of 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. This compound serves as an intermediate in synthesizing more complex organic molecules and is explored for applications in pharmaceuticals and specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
